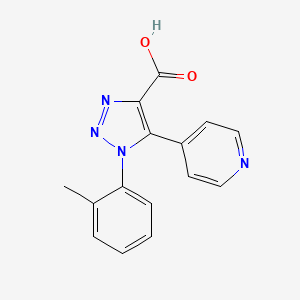

1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 1326865-52-4

Cat. No.: VC3000859

Molecular Formula: C15H12N4O2

Molecular Weight: 280.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1326865-52-4 |

|---|---|

| Molecular Formula | C15H12N4O2 |

| Molecular Weight | 280.28 g/mol |

| IUPAC Name | 1-(2-methylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C15H12N4O2/c1-10-4-2-3-5-12(10)19-14(11-6-8-16-9-7-11)13(15(20)21)17-18-19/h2-9H,1H3,(H,20,21) |

| Standard InChI Key | FPYRMMFORLQCTB-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 |

| Canonical SMILES | CC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 |

Introduction

Chemical Structure and Properties

Molecular Structure

1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has the molecular formula C15H12N4O2 with a calculated molecular weight of approximately 280 g/mol. According to the product information, this compound is registered with CAS number 88710-33-2 . The compound is also known by synonyms including "5-(Pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxylic acid," where o-tolyl refers to the ortho (2-position) methylphenyl group .

The core structure consists of a 1,2,3-triazole heterocyclic ring with three nitrogen atoms in sequence. The presence of both a pyridine ring and a triazole core creates a compound with multiple nitrogen-containing heterocycles, which contributes to its potential for forming hydrogen bonds and interacting with biological targets.

Physical and Chemical Properties

While specific physical data for 1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is limited in the available literature, its properties can be inferred from structurally similar triazole compounds:

The carboxylic acid functional group provides a site for potential derivatization through various reactions including esterification, amidation, and reduction, making this compound a versatile building block for synthesis of more complex molecules.

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. Based on established methods for related compounds, the synthesis commonly utilizes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are renowned for their efficiency in forming 1,2,3-triazole rings.

A typical synthetic route would involve:

-

Formation of the 2-methylphenyl azide from corresponding aniline derivatives

-

Preparation of a suitable pyridine-substituted alkyne

-

CuAAC reaction ("click chemistry") to form the triazole ring

-

Functionalization to introduce or reveal the carboxylic acid group at position 4

Specific Reaction Conditions

For similar triazole-4-carboxylic acid derivatives, reaction conditions often include:

-

Use of copper(I) catalysts such as copper(I) iodide or in situ generated copper(I) species

-

Basic conditions using potassium carbonate (K2CO3) in polar aprotic solvents like DMSO or DMF

-

Moderate temperatures (40-50°C) for the cycloaddition reaction

-

Conversion of ester precursors to carboxylic acids through hydrolysis under acidic or basic conditions

For example, in related syntheses, "K2CO3 (5.53 g, 40 mmol) and ethyl 4,4-diethoxy-3-oxobutanoate (2.18 g, 10 mmol) were added to a solution of pyridyl azide (1.2 g, 10 mmol) in DMSO (4 mL). The suspension was stirred at 40–50 °C until TLC indicated that all starting materials were consumed" .

Structure-Activity Relationships

Comparison with Structural Analogs

Several structurally related compounds provide insights into how structural modifications might affect the properties and biological activities of triazole derivatives:

Table 1: Structural Comparison of Related Triazole Derivatives

Effect of Substituent Patterns

The position and nature of substituents on the phenyl ring can significantly affect the compound's properties:

-

Halogen substituents (F, Cl) generally increase lipophilicity, potentially enhancing membrane permeability and bioavailability

-

Methoxy groups (-OCH3) can serve as hydrogen bond acceptors, potentially modifying binding interactions with target proteins

-

The position of the methyl group on the phenyl ring can affect the electronic distribution and steric properties of the molecule

For example, molecular docking studies of similar compounds have revealed that "a more lipophilic ether tail (e.g., meta-methoxybenzoxy) at the 4'-position could benefit the inhibitory potency" in xanthine oxidase inhibition . This suggests that strategic modification of 1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid could potentially enhance its biological activity.

Chemical Reactions and Reactivity

Carboxylic Acid Reactions

The carboxylic acid group in 1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various reactions typical of carboxylic acids:

-

Esterification: Reaction with alcohols to form esters, as seen in the preparation of "ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate"

-

Amidation: Reaction with amines to form amides, which has been utilized to create various bioactive derivatives

-

Reduction: The carboxylic acid can be reduced to form alcohols or aldehydes

-

Salt formation: The acidic proton can be removed by bases to form the corresponding carboxylate salts

Triazole Ring Reactivity

The 1,2,3-triazole ring generally exhibits:

-

High stability under various reaction conditions

-

Resistance to oxidation, reduction, and hydrolysis

-

Ability to act as a hydrogen bond acceptor through its nitrogen atoms

-

Potential to coordinate with metals through the nitrogen atoms

These properties collectively contribute to the versatility of 1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid as a scaffold for further chemical modifications.

Spectroscopic Properties

Infrared Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands including:

-

O-H stretching of the carboxylic acid (broad band around 3000-2500 cm-1)

-

C=O stretching of the carboxylic acid (strong band around 1700-1725 cm-1)

-

C=N and C=C stretching from the triazole and aromatic rings (1400-1600 cm-1)

-

C-H stretching from the methyl group and aromatic rings (2850-3100 cm-1)

Similar triazole compounds have been characterized using vibrational spectroscopy, with "good agreement between the IR and Raman bands experimentally observed in the solid state with those calculated theoretically" .

Future Research Directions

Medicinal Chemistry Applications

Given the diverse biological activities of related triazole compounds, future research on 1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid could focus on:

-

Systematic evaluation of antimicrobial activity against various bacterial and fungal strains

-

Investigation of anti-inflammatory properties using in vitro and in vivo models

-

Assessment of enzyme inhibitory activity, particularly against xanthine oxidase and other clinically relevant targets

-

Structure-activity relationship studies through the synthesis of derivatives with modified substituents

-

Exploration of potential anticancer properties, as triazole derivatives have shown promising cytotoxic effects against various cancer cell lines

Synthetic Applications

As a versatile structural scaffold, this compound offers opportunities for:

-

Development as a building block for more complex drug candidates

-

Exploration as a ligand in coordination chemistry and catalysis

-

Use in materials science applications, leveraging the unique electronic properties of the triazole ring

-

Investigation of novel derivatives through modification of the carboxylic acid group and substitution patterns

By systematically exploring these directions, researchers can expand our understanding of the chemical and biological properties of 1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid and potentially develop valuable applications in pharmaceutical and material sciences.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume